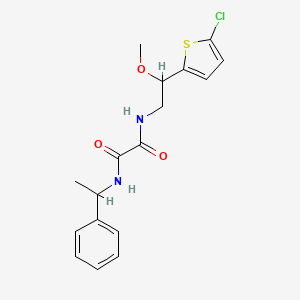
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide, commonly known as CTK7, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CTK7 belongs to the class of oxalamide compounds and has shown promising results in preclinical studies as an anticancer and antiviral agent.
Scientific Research Applications
Novel Synthetic Methodologies
A study by Mamedov et al. (2016) introduced a novel synthetic approach for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a one-pot synthesis method that could potentially be applied to compounds with similar structures to N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide. This method is notable for its simplicity and high yield, offering a useful formula for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Crystal Structure Analysis
The structural analysis by Wang et al. (2016) of a similar N,N′-bis(substituted)oxamide compound revealed detailed insights into the molecular and supramolecular structure, potentially applicable for understanding the physical and chemical properties of closely related compounds (Wang et al., 2016).
Apoptosis Inducers and Anticancer Agents
Research by Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with potential as an anticancer agent. Although this study focuses on a different compound, the methodology and targets such as TIP47 could be relevant for research into related compounds with potential anticancer applications (Zhang et al., 2005).
Molecular Interaction Studies
The work by Girisha et al. (2016) on the crystal structures of chalcones closely related to the query compound, elucidates the hydrogen bonding patterns and potential interaction motifs, which could inform the design and synthesis of similar oxalamides for various applications (Girisha et al., 2016).
Promotion of Antiferromagnetic Exchange Interaction
Weheabby et al. (2018) explored the promotion of antiferromagnetic exchange interaction in multinuclear copper(II) complexes via fused oxamato/oxamidato ligands. While the study focuses on a different class of compounds, the findings could have implications for the design and functionalization of compounds like this compound in materials science or molecular electronics (Weheabby et al., 2018).
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-11(12-6-4-3-5-7-12)20-17(22)16(21)19-10-13(23-2)14-8-9-15(18)24-14/h3-9,11,13H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAMVRWSNPGWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

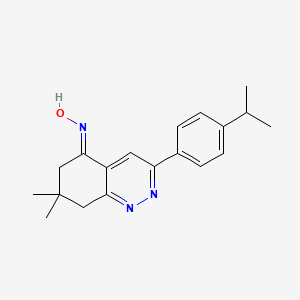
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B2809391.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2809392.png)
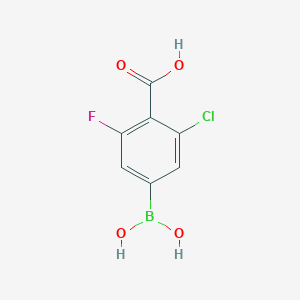
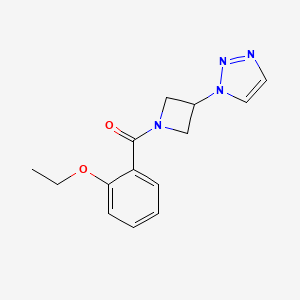
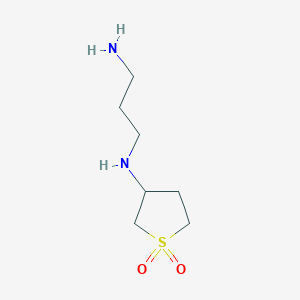
![N-[(4-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2809400.png)
![5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809402.png)
![6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2809403.png)
![(Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2809404.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(1-cyclohexyl-4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2809405.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2809406.png)
![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2809407.png)
